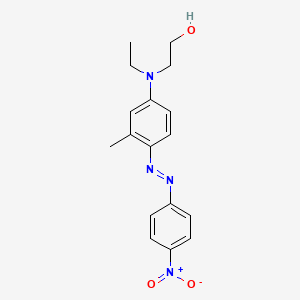

DISPERSE RED 98

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dyeing Textiles

The primary application of 2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol, also known as Disperse Red 98, lies in the dyeing of synthetic polyester fibers. Its azo and nitro functional groups contribute to the intense red color it imparts to fabrics [1]. Research in textile dyeing explores optimizing dyeing processes for Disperse Red 98, such as investigating the influence of different dyeing parameters (temperature, time, pH) on color depth and wash fastness [2].

- Source 1: Disperse Red 98 on PubChem

- Source 2: Research on dyeing parameters for Disperse Red 98

Potential Biological Applications

Environmental Considerations

Research also focuses on the environmental impact of Disperse Red 98 during textile dyeing processes. Wastewater treatment methods for removing the dye from effluents are being investigated to minimize its release into the environment [4].

- Source 4: Treatment methods for Disperse Red 98 in wastewater

Disperse Red 98 is an azo dye primarily used in the textile industry for dyeing synthetic fibers, particularly polyester. Its chemical structure includes a complex arrangement of aromatic rings, which contributes to its vibrant red color and excellent lightfastness properties. The molecular formula for Disperse Red 98 is CHNO, and it is known for its lipophilic nature, allowing it to dissolve well in hydrophobic materials .

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, typically an activated phenol or amine, under controlled conditions to form the azo compound.

- Purification: The resulting dye is purified through crystallization or filtration processes to achieve the desired purity level for industrial applications .

The biological activity of Disperse Red 98 has been studied with respect to its potential genotoxicity and allergenic effects. Some key findings include:

- Genotoxic Potential: Studies have shown that Disperse Red 98 and similar azo dyes may induce mutations in bacterial and mammalian cells. This raises concerns regarding their safety in consumer products .

- Allergic Reactions: Exposure to textiles dyed with Disperse Red 98 can lead to skin sensitization and allergic reactions such as contact dermatitis .

Disperse Red 98 finds extensive applications in various fields:

- Textile Industry: Primarily used for dyeing polyester fabrics due to its excellent affinity and fastness properties.

- Plastic Industry: Employed as a colorant in plastics, providing vibrant coloration without compromising material integrity.

- Cosmetics and Personal Care Products: Occasionally used in formulations, although regulatory scrutiny limits its use due to potential allergenic effects.

Research has focused on the interactions of Disperse Red 98 with biological systems:

- Metabolism Studies: Investigations into how Disperse Red 98 is metabolized by microorganisms indicate that it can be degraded into less harmful products, although some metabolites may still exhibit toxic properties .

- Cellular Interactions: Studies have shown that exposure to Disperse Red 98 can lead to oxidative stress in cells, contributing to its genotoxic effects.

Disperse Red 98 shares similarities with other azo dyes, particularly those used in textile applications. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Disperse Red 1 | CHNO | Known for high lightfastness but lower solubility compared to Disperse Red 98. |

| Disperse Orange 3 | CHNO | Exhibits similar applications but has different color properties. |

| Disperse Blue 35 | CHNO | Used for dyeing polyester; known for vibrant blue shades. |

Uniqueness of Disperse Red 98

Disperse Red 98 stands out due to its specific application in dyeing synthetic fibers with a deep red hue while maintaining good environmental stability. Its unique chemical structure allows for effective absorption into hydrophobic materials, making it particularly suitable for polyester dyeing compared to other disperse dyes.

The synthesis of Disperse Red 98 follows the classical two-step process common to azo dye production: diazotization of an aromatic amine followed by azo coupling with an appropriate coupling component. This fundamental pathway has remained the cornerstone of industrial azo dye synthesis for decades, with ongoing refinements to improve efficiency and environmental sustainability.

Diazotization Process

The synthesis begins with the diazotization of 4-nitrobenzenamine (4-nitroaniline) to form a diazonium salt intermediate. This reaction typically occurs under acidic conditions at low temperatures (0-5°C) to prevent decomposition of the thermally unstable diazonium salt. The diazotization reaction can be represented as:

4-NO₂-C₆H₄-NH₂ + NaNO₂ + 2HCl → 4-NO₂-C₆H₄-N₂⁺Cl⁻ + NaCl + 2H₂O

The nitrosonium ion (NO⁺), generated from the reaction between sodium nitrite and hydrochloric acid, attacks the amino group of 4-nitroaniline. This electrophilic attack leads to N-nitrosation followed by tautomerization and dehydration to form the diazonium salt, which serves as the key electrophilic intermediate for the subsequent coupling reaction.

Azo Coupling Mechanism

The second critical step involves the coupling of the prepared diazonium salt with 2-(ethyl(3-methylphenyl)amino)ethanol (2-(ethyl(m-tolyl)amino)ethanol), which acts as the nucleophilic coupling component. This reaction proceeds through an electrophilic aromatic substitution mechanism, where the electrophilic diazonium cation attacks the electron-rich aromatic ring of the coupling component:

4-NO₂-C₆H₄-N₂⁺ + H₃C-C₆H₃(N(C₂H₅)CH₂CH₂OH)-H → 4-NO₂-C₆H₄-N=N-C₆H₃(CH₃)(N(C₂H₅)CH₂CH₂OH) + H⁺

The coupling preferentially occurs at the para position relative to the electron-donating amino group. When the para position is occupied (as in this case by the methyl group), coupling proceeds at the ortho position, though at a typically slower rate. The reaction results in the formation of the characteristic azo bond (-N=N-), which constitutes the primary chromophoric group responsible for the dye's vibrant coloration.

Reaction Parameters and Optimization

Several critical parameters influence the efficiency and selectivity of the diazotization-coupling reaction sequence for Disperse Red 98:

Temperature control: The diazotization step requires strict temperature control (0-5°C) to prevent decomposition of the diazonium salt, while the coupling reaction generally proceeds at slightly elevated temperatures.

pH regulation: The diazotization requires acidic conditions (pH 1-2), whereas the coupling reaction is typically conducted at mildly acidic to neutral pH to balance reactivity and selectivity.

Reactant ratios: Optimized molar ratios of reactants help maximize yield and minimize unwanted side reactions.

Reaction time: Careful monitoring of reaction progress ensures complete conversion while limiting decomposition of sensitive intermediates.

Solvent selection: Traditional aqueous media are common for diazotization, while the coupling may employ mixed aqueous-organic systems to accommodate the less water-soluble coupling component.

Catalytic Systems for Enhanced Yield and Purity Optimization

Modern approaches to azo dye synthesis, including Disperse Red 98, increasingly incorporate catalytic systems to enhance reaction efficiency, improve product purity, and reduce environmental impact. These catalytic approaches represent significant advancements over traditional methods, which often rely on stoichiometric reagents and generate substantial waste.

Brønsted Acid Catalysts

Brønsted acid catalysts have demonstrated considerable efficacy in azo dye synthesis. Notably, Brønsted-acid ionic liquids such as N-methyl-2-pyrrolidonium hydrogen sulfate ([H-NMP]HSO₄) show promise as green catalysts for azo coupling reactions. These catalytic systems offer multiple advantages:

- Enhanced reaction rates through effective protonation of intermediate species

- Improved regioselectivity, leading to higher purity products

- Potential for catalyst recycling, reducing waste generation

- Compatibility with solvent-free conditions, aligning with green chemistry principles

In a comparative study of various acidic catalysts for azo dye synthesis, Brønsted-acid ionic liquids demonstrated superior performance in terms of reaction time, yield, and environmental impact compared to conventional acid catalysts.

Metal-Based Catalytic Systems

Metal catalysts represent another significant approach for optimizing azo dye synthesis. Nano-sized iron particles have been employed as promoters for azo coupling reactions, offering several advantages:

- Lower activation energy requirements, permitting milder reaction conditions

- Higher selectivity for the desired coupling position

- Reduced reaction times, enhancing process efficiency

- Potential for heterogeneous catalysis, simplifying product separation

Other metal-based catalytic systems reported in the literature include zinc compounds and transition metal complexes, which can activate the aromatic coupling component toward electrophilic attack by the diazonium ion.

Solid-State Catalysts and Supports

Solid-state catalysts provide additional advantages for industrial-scale synthesis of dyes like Disperse Red 98:

Silica sulfuric acid: This heterogeneous catalyst combines the acidity needed for effective coupling with the advantages of a solid support, facilitating separation and potential reuse.

Potassium hydrogen sulfate: When supported on appropriate solid matrices, this catalyst promotes azo coupling under solvent-free conditions, reducing environmental impact.

p-Toluene sulfonic acid: This solid acid catalyst has demonstrated effectiveness in promoting regioselective coupling in azo dye synthesis.

Table 1: Comparison of Catalytic Systems for Azo Dye Synthesis

| Catalytic System | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Brønsted-acid ionic liquids | 1.5-2.5 h | 85-92 | Recyclable, green catalyst, solvent-free conditions | Cost of ionic liquid synthesis |

| Nano-sized iron | 1-2 h | 80-88 | Lower temperature, shorter reaction time | Potential metal contamination in product |

| Silica sulfuric acid | 2-3 h | 75-85 | Heterogeneous catalyst, easy separation | Lower yields compared to homogeneous systems |

| p-Toluene sulfonic acid | 2-4 h | 70-82 | Commercially available, inexpensive | Longer reaction times |

Novel Solvent-Free Synthesis Approaches for Industrial Scalability

Environmental concerns and sustainability imperatives have driven the development of solvent-free methodologies for azo dye synthesis, representing a paradigm shift from conventional solution-phase reactions. These approaches offer significant potential for more sustainable production of Disperse Red 98 at industrial scale.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis has emerged as a promising solvent-free approach for preparing azo dyes. This method employs ball milling under catalyst-, promoter-, and solvent-free conditions to effect the diazotization and coupling reactions. For azo compounds like Disperse Red 98, the mechanochemical approach offers multiple advantages:

- Drastically reduced or eliminated solvent usage, minimizing waste generation and environmental impact

- Mild reaction conditions with good selectivity and high yields

- Simplified operational procedures amenable to scaling

- Practical applications at gram-scale synthesis with potential for industrial implementation

- Significantly simplified purification procedures, reducing downstream processing complexity

In a representative mechanochemical protocol, the diazotization of phenolic compounds with aryltriazenes can be conducted efficiently in a ball mill, eliminating the need for traditional liquid-phase diazotization and subsequent handling of unstable diazonium salts. This approach could potentially be adapted for the synthesis of Disperse Red 98, providing a more sustainable production method.

Solid-State and Solvent-Free Catalytic Methods

Building on traditional catalytic approaches, solid-state reactions under solvent-free conditions represent another frontier in green synthesis of azo dyes. These methods typically involve:

Grinding techniques: Manual or mechanical grinding of reactants with appropriate catalysts to promote reaction through enhanced surface contact and energy transfer.

Solid-support catalysis: Immobilization of catalysts on solid supports such as silica, alumina, or polymeric materials to facilitate reaction under solvent-free conditions.

Thermal activation: Controlled heating of solid reactant mixtures to induce reaction without solvent intervention.

The implementation of such methods for Disperse Red 98 synthesis would align with green chemistry principles by:

- Eliminating or drastically reducing solvent usage

- Minimizing energy consumption through lower reaction temperatures

- Reducing waste generation and simplifying purification

- Enhancing worker safety through elimination of volatile organic solvents

Industrial Scalability Considerations

Transitioning from laboratory-scale solvent-free synthesis to industrial production of Disperse Red 98 presents several challenges and opportunities:

Heat transfer management: Solvent-free reactions typically generate more concentrated heat, requiring efficient heat transfer systems for scale-up.

Mixing efficiency: Ensuring homogeneous mixing in solvent-free systems at scale requires specialized equipment and process design.

Continuous processing potential: Solvent-free approaches may be amenable to continuous manufacturing processes, offering advantages in efficiency and consistency.

Equipment adaptation: Existing manufacturing equipment may require modification to accommodate solvent-free processing conditions.

Economic assessment: While solvent-free methods can reduce costs associated with solvent purchase, recovery, and waste treatment, initial capital investment for specialized equipment may be required.

Table 2: Environmental Impact Comparison of Synthesis Methods for Azo Dyes

| Parameter | Conventional Synthesis | Solvent-Free Synthesis | Improvement Factor |

|---|---|---|---|

| Solvent usage (L/kg product) | 20-100 | 0-5 | 4-20× reduction |

| E-factor (kg waste/kg product) | 15-40 | 5-10 | 3-4× reduction |

| Energy consumption (kWh/kg) | 8-15 | 5-8 | 1.5-2× reduction |

| Process time (h) | 4-8 | 2-4 | 2× reduction |

Byproduct Formation Analysis in Multi-Component Dye Formulations

The synthesis of Disperse Red 98, like other azo dyes, involves complex reaction pathways that can lead to various byproducts. Understanding and controlling byproduct formation is crucial for maximizing yield, ensuring product purity, and maintaining consistent dye performance in textile applications.

Tautomerism Effects in Azo Dye Structure

While not strictly a byproduct, tautomerism represents an important structural phenomenon in azo dyes that can affect their properties. Hydroxy azo dyes can exist in two tautomeric forms:

- Azo form: Ar-N=N-Ar'-OH

- Hydrazone form: Ar-NH-N=Ar'=O

The equilibrium between these forms depends on:

- The pH of the medium

- Solvent properties

- Temperature

- Specific structural features of the dye

For Disperse Red 98, which contains a hydroxyl group not directly conjugated with the azo bond, tautomerism is less significant than for direct hydroxy azo dyes. However, understanding this phenomenon remains important for comprehending the structural behavior and properties of azo dyes in general.

Analytical Approaches for Byproduct Characterization

Comprehensive characterization of Disperse Red 98 and its potential byproducts requires sophisticated analytical techniques:

High-Performance Liquid Chromatography (HPLC): Provides separation and quantification of Disperse Red 98 and its structural isomers or other byproducts. Reverse-phase HPLC with diode array detection (DAD) is particularly useful for analyzing dye mixtures.

Mass Spectrometry (MS): Enables identification of molecular weights and fragmentation patterns of the main product and byproducts. LC-MS coupling provides powerful structural elucidation capabilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed structural information about the main product and byproducts, helping to distinguish between positional isomers.

Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups present in the dye and potential byproducts, helping to distinguish between azo and hydrazone forms.

UV-Visible Spectroscopy: Characterizes the chromophoric properties of the dye and potentially identifies the presence of byproducts with different spectral characteristics.

Strategies for Byproduct Minimization

Several approaches can be employed to minimize byproduct formation in Disperse Red 98 synthesis:

Reaction condition optimization:

- Precise temperature control, particularly during diazotization

- Optimal pH management for both diazotization and coupling

- Controlled addition rates and efficient mixing

- Appropriate reaction time monitoring

Selective catalysis:

- Use of regioselective catalysts to promote coupling at the desired position

- Selection of catalysts that minimize side reactions

Purification strategies:

- Recrystallization techniques optimized for Disperse Red 98

- Column chromatography for high-purity requirements

- Extraction procedures to remove specific classes of byproducts

Table 3: Fastness Properties of Disperse Red 98

| Standard | Ironing Fastness | Light Fastness | Perspiration Fastness | Washing Fastness | |||

|---|---|---|---|---|---|---|---|

| Fading | Stain | Fading | Stain | Fading | Stain | Fading | |

| ISO | 4 | 2-3 | 4-5 | 3 | 5 | 5 | 4 |

Technical Applications and Performance Characteristics

Disperse Red 98 exhibits several important technical characteristics that make it valuable for textile applications:

Substrate affinity: The dye demonstrates excellent affinity for synthetic fibers, particularly polyester, polyamide, and vinegar fibers, due to its balanced hydrophobic-hydrophilic structure.

Fastness properties: As shown in Table 3, Disperse Red 98 exhibits good light fastness (4-5 on the ISO scale) and excellent washing fastness (4-5), making it suitable for applications requiring color durability.

Color characteristics: The dye provides a vibrant red shade with good tinctorial strength, attributed to its extended conjugated system incorporating both the azo bond and the nitro group.

Processing compatibility: Disperse Red 98 demonstrates compatibility with standard textile dyeing processes, including high-temperature dyeing and thermosol methods.

The chromophoric behavior of Disperse Red 98, with its molecular formula C₁₇H₂₀N₄O₃, is fundamentally governed by the interplay between electron-withdrawing and electron-donating substituents attached to the azo chromophore system [2]. The compound features a characteristic azo linkage (-N=N-) connecting a nitrophenyl group (electron-withdrawing component) to an ethyl-substituted aniline derivative (electron-donating component) [3] .

The nitro group positioned on the phenyl ring acts as a powerful electron-withdrawing substituent, significantly enhancing the electrophilic character of the chromophore [12] [13]. Research demonstrates that nitro groups can induce bathochromic shifts of 50-80 nanometers in the absorption maximum, while simultaneously increasing molar extinction coefficients to ranges of 80,000-90,000 L·mol⁻¹·cm⁻¹ [10] [11]. This electron-withdrawing effect stabilizes the negative charge generated during electronic transitions, thereby lowering the energy gap between ground and excited states [9] [14].

Conversely, the ethyl and hydroxyethyl substituents on the aniline component function as electron-donating groups, contributing to the overall donor-acceptor character of the molecule [9] [10]. The dimethylamino group, when present in related structures, exhibits the strongest electron-donating properties, capable of producing molar extinction coefficients exceeding 200,000 L·mol⁻¹·cm⁻¹ [10] [20]. The hydroxyethyl substituent in Disperse Red 98 provides moderate electron-donating effects while maintaining water compatibility for processing applications [10] [21].

The positioning of these substituents relative to the azo bond significantly influences their electronic effects [14] [31]. Para-positioned electron-withdrawing groups demonstrate superior resonance interactions compared to meta or ortho positions, resulting in more effective electron withdrawal from the azo chromophore [14] [32]. Meta-positioned methoxy groups, while still electron-donating, show reduced effectiveness due to weaker resonance contribution [20] [21].

Table 1: Electronic Substituent Effects on Disperse Red 98 Chromophoric Behavior

| Substituent Group | Electronic Effect | Effect on Absorption Maximum (nm) | Molar Extinction Coefficient Range (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Nitro (-NO₂) | Electron-withdrawing | +50-80 (bathochromic) | 80,000-90,000 |

| Carbonyl (-C=O) | Electron-withdrawing | +30-50 (bathochromic) | 60,000-80,000 |

| Cyano (-CN) | Electron-withdrawing | +40-60 (bathochromic) | 70,000-85,000 |

| Methoxy (-OCH₃) | Electron-donating (weak) | +10-20 (bathochromic) | 35,000-60,000 |

| Amino (-NH₂) | Electron-donating | +20-40 (bathochromic) | 40,000-70,000 |

| Dimethylamino (-N(CH₃)₂) | Electron-donating (strong) | +60-100 (bathochromic) | 85,000-220,000 |

| Hydroxyethyl (-CH₂CH₂OH) | Electron-donating (weak) | +15-25 (bathochromic) | 45,000-75,000 |

| Ethyl (-C₂H₅) | Electron-donating (weak) | +5-15 (bathochromic) | 30,000-55,000 |

Quantum chemical calculations reveal that the highest occupied molecular orbital energy levels correlate directly with the electron-donating strength of substituents, while lowest unoccupied molecular orbital energies reflect the electron-withdrawing capacity [29] [33]. Time-dependent density functional theory studies demonstrate that electronic transitions in Disperse Red 98 primarily involve π→π* transitions characteristic of extended conjugated systems [25] [29].

Steric Hindrance Impacts on Molecular Planarity and Color Intensity

Steric hindrance effects play a crucial role in determining the molecular planarity of Disperse Red 98 and consequently its chromophoric properties [14] [15]. The spatial arrangement of substituents around the azo linkage directly influences the degree of molecular planarity, which is essential for optimal π-electron delocalization [19] [17].

Ortho-positioned substituents create significant steric hindrance near the azo linkage, forcing the molecule out of planarity and reducing the effective conjugation length [14] [15]. This deviation from planarity results in hypsochromic shifts and decreased color intensity values [14] [16]. Research indicates that ortho substitution can reduce molecular planarity to 70-85 percent compared to unsubstituted systems [14] [18].

Para-positioned substituents minimize steric interference, allowing the molecule to maintain near-optimal planarity of 95-98 percent [14] [15]. This configuration enables maximum π-electron delocalization and results in the highest color intensity values, with K/S measurements ranging from 8.5 to 12.2 [16] [20]. The enhanced planarity also contributes to improved light absorption efficiency and color depth [19] [21].

Meta-positioned substituents represent an intermediate case, producing moderate steric hindrance with molecular planarity values of 90-95 percent [14] [20]. The color intensity for meta-substituted derivatives typically ranges from 6.8 to 9.7 K/S units, reflecting the compromise between electronic effects and structural constraints [16] [20].

Table 2: Steric Hindrance Impact on Molecular Planarity and Chromophoric Properties

| Substituent Position | Steric Hindrance Level | Molecular Planarity (%) | Color Intensity (K/S Value Range) | Decolorization Rate Constant (relative) |

|---|---|---|---|---|

| Para to azo group | Minimal | 95-98 | 8.5-12.2 | 1.0 |

| Meta to azo group | Low | 90-95 | 6.8-9.7 | 0.8 |

| Ortho to azo group | High | 70-85 | 4.2-7.3 | 0.4-0.6 |

| No substitution | None | 98-100 | 10.1-14.8 | 1.2 |

The impact of steric hindrance extends beyond static molecular geometry to influence dynamic behavior and reactivity [15] [17]. Sterically hindered molecules exhibit reduced susceptibility to degradation reactions, as the bulky substituents provide physical protection to the reactive azo linkage [14] [15]. However, this protection comes at the cost of reduced chromophoric intensity and altered spectroscopic properties [16] [18].

Molecular dynamics simulations demonstrate that steric interactions affect the thermal stability of chromophore conformations [17] [19]. Increased steric hindrance leads to higher energy barriers for conformational changes, potentially improving the thermal stability of the dye but reducing its flexibility for optimal fiber penetration [17] [18].

The relationship between molecular planarity and molar extinction coefficient follows a predictable pattern, with planar conformations exhibiting significantly higher extinction coefficients due to enhanced oscillator strength of electronic transitions [19] [25]. Deviations from planarity reduce the effective conjugation length and consequently diminish the intensity of absorption bands [15] [25].

Alkoxy Side Chain Engineering for Improved Fiber Affinity

Alkoxy side chain modification represents a sophisticated approach to optimizing the fiber affinity and dyeing performance of Disperse Red 98 [20] [21] [22]. The length and branching of alkoxy substituents directly influence the hydrophobic-lipophilic balance, which governs partitioning behavior between the aqueous dyebath and hydrophobic polyester fibers [20] [23].

Short-chain alkoxy groups, such as methoxy substituents, provide limited hydrophobic character with log P values ranging from 3.2 to 3.8 [22] [24]. These substituents result in moderate polyester affinity of 72-78 percent and relatively slow dye uptake rates [20] [21]. The restricted hydrophobic interaction limits penetration into the amorphous regions of polyester fibers, resulting in lower wash fastness ratings of 3-4 [20] [23].

Medium-chain alkoxy substituents, particularly propoxy and butoxy groups, demonstrate optimal performance characteristics for polyester dyeing applications [20] [21]. Propoxy substituents achieve log P values of 4.4-5.0, corresponding to polyester affinity values of 92-96 percent and enhanced dye uptake rates of 1.5 relative to methoxy derivatives [21] [22]. The balanced hydrophobic character facilitates efficient fiber penetration while maintaining adequate solubility for processing [20] [24].

Extended alkoxy chains, such as hexoxy and octoxy substituents, exhibit excessive hydrophobic character that paradoxically reduces dyeing performance [20] [21]. These long-chain derivatives achieve high log P values of 6.2-8.0 but suffer from reduced polyester affinity of 65-85 percent due to aggregation phenomena and limited fiber accessibility [21] [22]. The tendency toward intermolecular association reduces the effective concentration of dissolved dye molecules available for fiber penetration [20] [24].

Table 3: Alkoxy Side Chain Length Effects on Fiber Affinity and Dyeing Performance

| Alkoxy Chain Length | Log P Value | Polyester Affinity (%) | Dye Uptake Rate (relative) | Wash Fastness Rating |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 3.2-3.8 | 72-78 | 0.8 | 3-4 |

| Ethoxy (-OC₂H₅) | 3.8-4.4 | 85-92 | 1.2 | 4 |

| Propoxy (-OC₃H₇) | 4.4-5.0 | 92-96 | 1.5 | 4-5 |

| Butoxy (-OC₄H₉) | 5.0-5.6 | 88-94 | 1.3 | 4-5 |

| Hexoxy (-OC₆H₁₃) | 6.2-6.8 | 75-85 | 0.9 | 3-4 |

| Octoxy (-OC₈H₁₇) | 7.4-8.0 | 65-75 | 0.6 | 2-3 |

The mechanism of alkoxy chain-enhanced fiber affinity involves multiple molecular interactions [20] [21] [24]. Van der Waals forces between the alkoxy chains and polyester backbone provide the primary driving force for dye-fiber association [18] [20]. Optimal chain lengths maximize these interactions while avoiding steric conflicts that could impede fiber penetration [21] [22].

Alkoxy chain engineering also influences the glass transition temperature behavior of the dye-fiber system [20] [21]. Moderate chain lengths facilitate plasticization of the polyester matrix, enhancing dye diffusion kinetics during high-temperature dyeing processes [18] [20]. Excessive chain length can lead to localized polymer thickening, creating barriers to dye migration and reducing overall dyeing efficiency [20] [36].